2'-(Trifluoromethylthio)acetophenone
Overview
Description
2’-(Trifluoromethylthio)acetophenone, also known as TFMA, is a synthetic organic compound with a distinctive chemical structure. It has an empirical formula of C9H7F3OS and a molecular weight of 220.21 .
Molecular Structure Analysis
The molecular structure of 2’-(Trifluoromethylthio)acetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a trifluoromethylthio group (SCF3) . The InChI key for this compound is TXNFKHHYTGEPRL-UHFFFAOYSA-N .Scientific Research Applications
- Synthesis of 4-Chloro-α-Bromo-acetophenone : Using 4-chloroacetophenone as a substrate and acetic acid as a solvent, they synthesized 4-chloro-α-bromo-acetophenone at 90°C with a molar ratio of substrate to brominator being 1.0:1.1. The yield exceeded 80% in 14 students, demonstrating safety, high yield, cost-effectiveness, and repeatability .
Heterocyclic Synthesis
Acetophenone derivatives play a crucial role in heterocyclic synthesis. For instance, the synthesis of 1,3-oxathiolane involves protecting the carbonyl group of acetophenone using mercaptoethanol in the presence of Tin(IV) hydrogen phosphate nanodisks as a heterogeneous catalyst. This method provides an efficient route to 1,3-oxathiolane .
Asymmetric Trifluoromethylthiolation
Asymmetric trifluoromethylthiolation reactions have gained attention. Researchers have explored two strategies: using electrophilic trifluoromethylthiolating reagents and employing transition-metal catalysis. While not specific to 2’-(Trifluoromethylthio)acetophenone, these approaches highlight the broader field of trifluoromethylthiolation .
Safety and Hazards
2’-(Trifluoromethylthio)acetophenone is considered hazardous. It is classified as a flammable solid, skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[2-(trifluoromethylsulfanyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRFSEAVACCURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263226 | |
Record name | 1-[2-[(Trifluoromethyl)thio]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Trifluoromethylthio)acetophenone | |
CAS RN |
240408-91-7 | |
Record name | 1-[2-[(Trifluoromethyl)thio]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240408-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(Trifluoromethyl)thio]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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